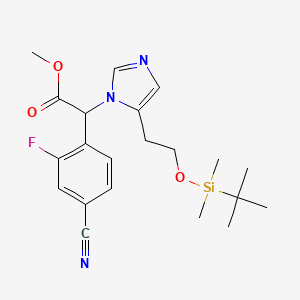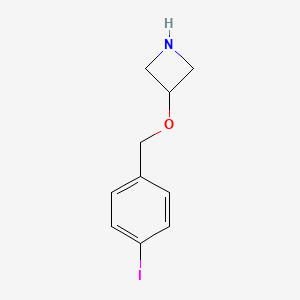
4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol is a complex organic compound that features a benzofuran moiety fused with an isoquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran derivatives can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic structures . Another method involves the use of proton quantum tunneling, which offers high yields and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Another compound with similar applications in dermatology.
Angelicin: Used in the treatment of skin conditions and has a similar benzofuran structure.
Uniqueness
What sets 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol apart is its unique combination of a benzofuran and isoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
656234-09-2 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-(1-benzofuran-2-yl)-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C18H13NO3/c1-21-18-12-6-4-7-14(20)17(12)13(10-19-18)16-9-11-5-2-3-8-15(11)22-16/h2-10,20H,1H3 |
Clé InChI |
MRZIQVRQAHMBLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)
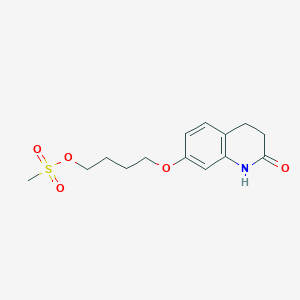
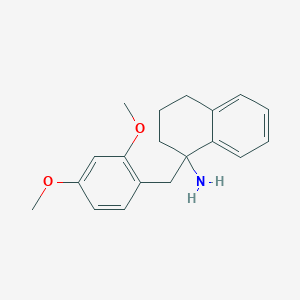
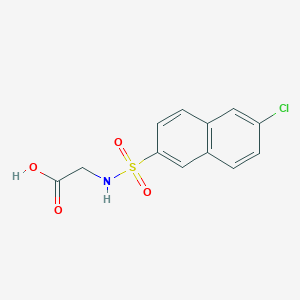

![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)
